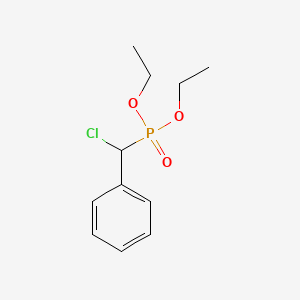
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate
Übersicht
Beschreibung
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with toluene-4-sulfonic acid. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction yields the desired ester compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrotoluene: An organic compound with similar nitro and toluene groups but lacks the quinoline structure.
Toluene-4-sulfonic acid monohydrate: A simpler sulfonic acid derivative without the quinoline ester group.
Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester: Another ester derivative with different functional groups.
Uniqueness
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its combination of quinoline, nitro, and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
921214-44-0 |
|---|---|
Molekularformel |
C17H14N2O6S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O6S/c1-11-7-9-12(10-8-11)26(23,24)25-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
InChI-Schlüssel |
WMKMLIILSJQFAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)






![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
